molecular formula C6H5N3 B104079 2-Amino-3-cyanopyridine CAS No. 24517-64-4

2-Amino-3-cyanopyridine

Cat. No. B104079
Key on ui cas rn: 24517-64-4
M. Wt: 119.12 g/mol
InChI Key: YYXDQRRDNPRJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058425B2

Procedure details

Add 100 mL ammonium hydroxide to a sealed tube containing 12.5 gm (90.21 mMol) 2-chloro-3-cyanopyridine. Seal the tube and heat the suspension at 120° C. for 6 hours. Cool the reaction mixture to room temperature and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3×100 mL) followed by 70:30 ethyl acetate:n-butanol (2×100 mL). Combine organic phases and concentrate under reduced pressure to provide 2-amino-3-cyanopyridine.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[NH4+:11]>>[NH2:11][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the tube
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combine organic phases and concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.